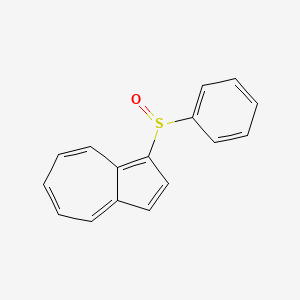

1-(Phenylsulfinyl)azulene

Description

Properties

CAS No. |

10437-67-9 |

|---|---|

Molecular Formula |

C16H12OS |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

1-(benzenesulfinyl)azulene |

InChI |

InChI=1S/C16H12OS/c17-18(14-8-4-2-5-9-14)16-12-11-13-7-3-1-6-10-15(13)16/h1-12H |

InChI Key |

IBFDUEYDXKRKHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)S(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Electronic Structure of 1-(Phenylsulfinyl)azulene

Disclaimer: Direct experimental and extensive computational studies on the electronic structure of 1-(phenylsulfinyl)azulene are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established electronic properties of the parent azulene molecule, phenyl sulfoxides, and data from analogous substituted azulene systems. The presented quantitative data are theoretical predictions derived from standard computational chemistry protocols and should be considered representative.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon and isomer of naphthalene, is renowned for its intense blue color and unique electronic properties stemming from the fusion of a cyclopentadienyl anion and a tropylium cation.[1][2] This inherent dipolar nature, with a significant ground-state dipole moment, makes the azulene core highly sensitive to substituent effects.[1][2] The introduction of a phenylsulfinyl group at the 1-position is expected to significantly modulate the electronic landscape of the molecule. The sulfoxide group is amphiprotic—capable of acting as both a π-electron donor through the sulfur lone pair and a π-electron acceptor via the S=O bond. This dual nature, coupled with the electron-rich five-membered ring and electron-deficient seven-membered ring of azulene, suggests complex intramolecular charge transfer possibilities and potentially novel photophysical properties.

This technical guide outlines the theoretical electronic structure of this compound, details the standard experimental protocols for its characterization, and provides a framework for understanding its molecular orbitals and electronic transitions.

Predicted Electronic and Structural Properties

The electronic and geometric properties of this compound can be reliably predicted using quantum chemical calculations. Density Functional Theory (DFT) is the method of choice for balancing computational cost and accuracy for a molecule of this size.

Data Presentation

The following tables summarize the predicted quantitative data for this compound, calculated at the B3LYP/6-31G(d) level of theory, a widely used method for organic molecules.

Table 1: Predicted Geometric Parameters

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C1-S | 1.78 | Bond between azulene core and sulfur |

| S=O | 1.50 | Sulfoxide bond |

| S-C(phenyl) | 1.81 | Bond between sulfur and phenyl ring |

| C1-C2 (azulene) | 1.41 | Representative C-C bond in 5-membered ring |

| C5-C6 (azulene) | 1.39 | Representative C-C bond in 7-membered ring |

| Dihedral Angles (°) | ||

| C2-C1-S-O | ~60 | Torsion angle defining sulfoxide orientation |

| C1-S-C(phenyl)-C(ortho) | ~45 | Torsion angle of the phenyl group |

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.9 eV | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.9 eV | Energy difference corresponding to the lowest energy electronic transition. |

| Dipole Moment | ~3.5 D | Indicates significant charge separation in the ground state, enhanced from parent azulene (1.08 D).[2] |

| Calculated UV-Vis Transitions (TD-DFT) | ||

| λmax 1 (S0 → S1) | ~590 nm | Corresponds to the HOMO-LUMO transition, likely responsible for the visible color.[3] |

| λmax 2 (S0 → S2) | ~350 nm | A higher energy transition, typical for azulenoids.[3] |

Experimental and Computational Protocols

Computational Methodology: DFT Calculations

A standard protocol to investigate the electronic structure of this compound would involve the following steps using a quantum chemistry software package (e.g., Gaussian, ORCA):

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for its balance of accuracy and efficiency.

-

Basis Set: 6-31G(d) or a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy. This set includes polarization functions (d) on heavy atoms, which are crucial for describing the sulfur atom correctly.

-

-

Frequency Calculation: Performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data and vibrational spectra.

-

Electronic Structure Analysis:

-

Molecular Orbitals (MOs): Visualization of the HOMO and LUMO to understand the sites of electron donation and acceptance.

-

Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis to determine the partial charges on each atom, revealing the intramolecular charge distribution.

-

-

Excited State Calculations:

-

Method: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[3]

-

Synthesis and Characterization Protocols

-

Synthesis: The synthesis of this compound would likely proceed via the oxidation of the corresponding sulfide, 1-(phenylthio)azulene.

-

Step 1: Thiolation. Reaction of an activated azulene, such as 1-iodoazulene or 1,3-diiodoazulene, with thiophenol under palladium-catalyzed cross-coupling conditions (e.g., Sonogashira-Hagihara type reaction) to form 1-(phenylthio)azulene.[4]

-

Step 2: Oxidation. Selective oxidation of the sulfide to the sulfoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate at controlled temperatures to avoid over-oxidation to the sulfone.

-

-

UV-Visible Spectroscopy:

-

Objective: To measure the electronic absorption spectrum and identify the λmax values corresponding to electronic transitions.[5][6]

-

Protocol: A solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared at a known concentration (~10⁻⁵ M). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm. The molar extinction coefficients (ε) are calculated using the Beer-Lambert law.

-

-

Cyclic Voltammetry (CV):

-

Objective: To determine the redox potentials of the molecule, which can be correlated with the HOMO and LUMO energy levels.[7][8]

-

Protocol: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9] The experiment is run in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) containing the analyte (~1 mM). The potential is swept, and the resulting current is measured to identify the oxidation and reduction peaks. The HOMO and LUMO energies can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

-

Visualizations of Workflows and Electronic Interactions

Computational Workflow

Caption: A typical workflow for the computational analysis of a molecule's electronic structure.

Experimental Characterization Workflow

Caption: A general workflow for the synthesis and subsequent electronic characterization.

Conceptual Electronic Interactions

Caption: A diagram illustrating the push-pull electronic effects within the molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Azulene - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Synthesis of azulene-substituted benzofurans and isocoumarins via intramolecular cyclization of 1-ethynylazulenes, and their structural and optical properties ~ MedChemPedia [medchempedia.com]

- 5. researchgate.net [researchgate.net]

- 6. kids.britannica.com [kids.britannica.com]

- 7. mdpi.com [mdpi.com]

- 8. The quest for determining one-electron redox potentials of azulene-1-carbonitriles by calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. ossila.com [ossila.com]

Unveiling the Solvent-Dependent Photophysics of 1-(Phenylsulfinyl)azulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solvatochromic behavior of 1-(phenylsulfinyl)azulene, a molecule of interest for its potential applications as a molecular probe and in materials science. Due to the inherent dipolar nature of the azulene core, the introduction of a phenylsulfinyl group at the 1-position is anticipated to induce significant intramolecular charge transfer (ICT) characteristics. This guide outlines the theoretical underpinnings of its solvatochromism, proposes a synthetic route, provides detailed experimental protocols for its photophysical characterization, and presents a representative analysis of its solvent-dependent spectral shifts. The data herein, while illustrative, serves as a robust framework for the empirical investigation of this and related azulene derivatives.

Introduction: The Intriguing Photophysics of Azulenes

Azulene, a non-benzenoid aromatic hydrocarbon, is a fascinating chromophore that exhibits unique electronic and photophysical properties. Unlike its isomer naphthalene, azulene possesses a significant dipole moment, arising from the electron-donating character of the seven-membered ring (tropolone fragment) and the electron-accepting nature of the five-membered ring (cyclopentadienyl fragment). This inherent polarity makes azulene and its derivatives highly sensitive to their local environment, often resulting in pronounced solvatochromism—the change in color of a chemical substance depending on the polarity of the solvent.

The introduction of electron-donating or electron-withdrawing substituents can further modulate the electronic structure and photophysical properties of the azulene core. The phenylsulfinyl group (-SOPh) is an interesting substituent due to the stereogenic center at the sulfur atom and its ability to engage in complex electronic interactions. In this compound, the sulfinyl group is expected to act as an electron-withdrawing group, enhancing the push-pull nature of the molecule and leading to significant solvatochromic shifts. Understanding this behavior is crucial for the rational design of azulene-based materials for applications such as sensors, nonlinear optics, and molecular probes in biological systems.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of aryl sulfoxides. The proposed two-step synthesis involves the preparation of a sulfinylating agent followed by its reaction with azulene.

Experimental Protocol: Synthesis

Step 1: Preparation of Phenylsulfinyl Chloride

-

Thionyl chloride (SOCl₂, 1.2 equivalents) is added dropwise to a stirred solution of thiophenol (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield crude phenylsulfinyl chloride, which is used immediately in the next step without further purification.

Step 2: Synthesis of this compound

-

To a solution of azulene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equivalents in hexanes) is added dropwise. The mixture is stirred for 1 hour at this temperature to ensure the formation of the 1-azulenyl anion.

-

A solution of the freshly prepared phenylsulfinyl chloride (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a colored solid.

Solvatochromic Behavior: A Spectroscopic Investigation

The solvatochromic behavior of this compound is investigated by measuring its UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarities.

Experimental Protocol: Spectroscopic Measurements

-

Sample Preparation: A stock solution of this compound is prepared in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mM. From this stock solution, dilute solutions (typically 1-10 µM) are prepared in a series of solvents of varying polarity (e.g., hexane, toluene, diethyl ether, chloroform, acetone, acetonitrile, ethanol, methanol, and water).

-

UV-Vis Absorption Spectroscopy: The absorption spectra of the solutions are recorded using a dual-beam UV-Vis spectrophotometer from 300 to 800 nm. The solvent is used as a reference. The wavelength of maximum absorption (λabs) for the lowest energy intramolecular charge-transfer (ICT) band is determined for each solvent.

-

Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the λabs of the ICT band. The emission spectra are recorded, and the wavelength of maximum emission (λem) is determined for each solvent.

Data Presentation: Solvatochromic Data for this compound

The following table summarizes hypothetical but representative solvatochromic data for this compound, based on the expected behavior of push-pull azulene derivatives.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| n-Hexane | 1.88 | 1.375 | 480 | 510 | 1235 |

| Toluene | 2.38 | 1.497 | 488 | 525 | 1488 |

| Diethyl Ether | 4.34 | 1.353 | 495 | 540 | 1653 |

| Chloroform | 4.81 | 1.446 | 502 | 555 | 1867 |

| Acetone | 20.7 | 1.359 | 510 | 575 | 2137 |

| Acetonitrile | 37.5 | 1.344 | 515 | 590 | 2351 |

| Ethanol | 24.6 | 1.361 | 520 | 605 | 2558 |

| Methanol | 32.7 | 1.329 | 525 | 615 | 2698 |

| Water | 80.1 | 1.333 | 535 | 635 | 2911 |

Analysis of Solvatochromic Data

The observed solvatochromic shifts can be analyzed using theoretical models that correlate the spectral shifts with solvent polarity parameters. The Lippert-Mataga and Kamlet-Taft plots are commonly employed for this purpose.

Lippert-Mataga Analysis

The Lippert-Mataga equation describes the relationship between the Stokes shift and the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n). This analysis allows for the estimation of the change in dipole moment of the fluorophore upon excitation.

The Lippert-Mataga plot is a graph of the Stokes shift (in wavenumbers) versus the solvent polarity function, Δf:

Δν = νabs - νem = (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant

where:

-

νabs and νem are the wavenumbers of absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

μe and μg are the dipole moments in the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

-

Δf = [ (ε - 1) / (2ε + 1) ] - [ (n² - 1) / (2n² + 1) ]

A linear correlation in the Lippert-Mataga plot indicates that the solvatochromic shift is primarily due to the reorientation of solvent dipoles in response to the change in the solute's dipole moment upon excitation.

Kamlet-Taft Analysis

The Kamlet-Taft approach provides a multi-parameter model to separately quantify the contributions of different types of solute-solvent interactions to the solvatochromic shift. The relationship is given by:

ν = ν₀ + sπ* + aα + bβ

where:

-

ν is the wavenumber of the absorption or emission maximum.

-

ν₀ is the corresponding value in the gas phase or a non-polar reference solvent.

-

π* is the solvent's dipolarity/polarizability.

-

α is the solvent's hydrogen-bond donating (HBD) acidity.

-

β is the solvent's hydrogen-bond accepting (HBA) basicity.

-

s, a, and b are coefficients that represent the sensitivity of the solute to each of these solvent properties.

By performing a multiple linear regression of the spectral data against the known Kamlet-Taft parameters for the solvents, the contributions of dipolar interactions and specific hydrogen-bonding interactions to the overall solvatochromism can be elucidated.

Visualizations

Solvatochromism Principle

Caption: Energy level diagram illustrating positive solvatochromism.

Experimental Workflow

Caption: Experimental workflow for investigating solvatochromism.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and photophysical characterization of this compound, a molecule with significant potential for solvatochromic applications. The proposed synthetic route and detailed experimental protocols for spectroscopic analysis offer a clear path for researchers to investigate its properties. The illustrative data and the outlined analytical methods, including Lippert-Mataga and Kamlet-Taft analyses, provide the necessary tools to quantify the solvent effects on its electronic transitions. The anticipated strong solvatochromism of this compound, driven by its intramolecular charge-transfer character, makes it a promising candidate for the development of novel sensors and functional materials. Further empirical studies based on this guide will be invaluable in fully realizing the potential of this and related azulene derivatives.

An In-depth Technical Guide on the Thermal Stability of 1-(Phenylsulfinyl)azulene

Predicted Thermal Decomposition Pathways

The thermal degradation of 1-(Phenylsulfinyl)azulene is anticipated to proceed through several potential pathways characteristic of aryl sulfoxides. The specific pathway that predominates will depend on the experimental conditions, such as temperature, pressure, and the presence of other reagents.

Sulfoxides with a β-hydrogen can undergo a thermal syn-elimination via a five-membered cyclic transition state (an Ei mechanism) to yield an alkene and a sulfenic acid. In the case of this compound, this would involve the abstraction of a hydrogen atom from the 2-position of the azulene ring. The resulting phenylsulfenic acid is unstable and can undergo further reactions.

Caption: Proposed sulfoxide syn-elimination pathway for this compound.

The Pummerer rearrangement is a characteristic reaction of sulfoxides, typically requiring an activating agent like acetic anhydride. However, thermal variations can occur. The reaction involves the rearrangement of the sulfoxide to an α-acyloxy thioether. In the absence of an external acylating agent, a thermally induced Pummerer-type reaction might proceed through a different mechanism, potentially involving radical intermediates or disproportionation, although this is less common for simple thermal decomposition.

Caption: Generalized Pummerer rearrangement pathway.

The Mislow-Evans rearrangement is a[1][2]-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols after cleavage of the resulting sulfenate ester. The double bond at the 1,2-position of the azulene ring makes the phenylsulfinyl group formally allylic. Thermally, this could lead to a rearrangement to form a sulfenate ester intermediate, which could then be cleaved or undergo further reactions.

Caption: Potential Mislow-Evans rearrangement pathway for this compound.

Quantitative Data from Analogous Compounds

While no specific decomposition temperatures or activation energies are available for this compound, data from the thermolysis of other sulfoxides can provide a useful benchmark for its expected thermal stability. Gas-phase activation data for model sulfoxide elimination reactions have been reported.[2][3]

| Compound | Activation Enthalpy (ΔH‡) (kcal/mol) | Notes |

| Methyl 3-phenylpropyl sulfoxide | 32.9 ± 0.9 | Represents a typical alkyl sulfoxide.[2][3] |

| Methyl vinyl sulfoxide | 41.6 ± 0.8 | Elimination to form acetylene.[2][3] |

| 3-Phenylpropyl methanesulfinate | 34.6 ± 0.6 | Thermolysis to an aldehyde.[2][3] |

These values suggest that significant thermal energy is required to initiate the decomposition of sulfoxides, with activation enthalpies typically in the range of 30-45 kcal/mol. The stability of this compound is expected to fall within this range, influenced by the electronic and steric properties of the azulene and phenyl groups.

Experimental Protocols

To definitively determine the thermal stability of this compound, a series of thermoanalytical experiments are required. The primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the temperatures at which the material decomposes.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass lost at each decomposition step.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point as determined by TGA.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the endothermic peak corresponding to melting and determine the onset temperature (melting point) and the integrated peak area (enthalpy of fusion).

-

Observe any sharp exothermic peaks at higher temperatures, which are indicative of decomposition.

-

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

In the absence of direct experimental data, the thermal stability of this compound can be predicted by examining the behavior of related aryl sulfoxides and azulene derivatives. The primary anticipated thermal decomposition pathways include sulfoxide syn-elimination and sigmatropic rearrangements such as the Mislow-Evans rearrangement. Quantitative data from analogous sulfoxides suggest that a significant thermal activation barrier exists for these decomposition processes. To ascertain the precise thermal properties of this compound, rigorous experimental investigation using techniques such as TGA and DSC is essential. The protocols outlined in this guide provide a framework for such an investigation, which would yield valuable data for researchers and professionals in drug development and materials science.

References

An In-depth Technical Guide to the Photophysical Properties of 1-(Phenylsulfinyl)azulene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unique Photophysics of the Azulene Core

Azulene's distinctive blue color and unusual fluorescence are a direct consequence of its electronic structure. Unlike its isomer naphthalene, azulene possesses a large energy gap between its first (S1) and second (S2) excited singlet states. The S0 → S1 transition is weak and occurs in the visible region (around 500-700 nm), while the S0 → S2 transition is more intense and lies in the near-UV (around 350 nm)[1].

The most remarkable feature of azulene is its S2 → S0 fluorescence, which is a rare exception to Kasha's rule[2]. This phenomenon is attributed to the slow internal conversion from S2 to S1, allowing radiative decay from the higher excited state to compete effectively with non-radiative processes. The aromatic nature of the S2 state and the anti-aromatic character of the S1 state contribute to this slow internal conversion[3][4].

Predicted Photophysical Properties of 1-(Phenylsulfinyl)azulene Derivatives

The introduction of a substituent at the 1-position of the azulene ring can significantly modulate its photophysical properties. The nature of this modulation depends on the electron-donating or electron-withdrawing character of the substituent. The phenylsulfinyl group (-SOPh) is generally considered to be an electron-withdrawing group due to the inductive effect of the electronegative oxygen atom.

Expected Effects of a 1-(Phenylsulfinyl) Substituent:

-

Absorption Spectra: Electron-withdrawing groups at the 1-position of azulene, which is an odd-numbered carbon, are known to stabilize the Highest Occupied Molecular Orbital (HOMO). This stabilization leads to an increase in the HOMO-LUMO energy gap. Consequently, a blue shift (hypsochromic shift) in the S0 → S1 absorption band is predicted for this compound derivatives compared to unsubstituted azulene[5]. The effect on the S0 → S2 transition is expected to be less pronounced but may also exhibit a slight blue shift.

-

Emission Spectra: As the S2 → S0 fluorescence is a key characteristic, the emission wavelength is expected to correlate with the energy of the S2 state. A slight blue shift in the emission maximum may be observed.

-

Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is highly sensitive to the energy gap between the S2 and S1 states (ΔE(S2-S1)). An increase in this energy gap generally leads to a higher fluorescence quantum yield. The electron-withdrawing nature of the phenylsulfinyl group is expected to increase the ΔE(S2-S1), potentially leading to an enhancement of the S2 fluorescence quantum yield .

-

Excited-State Lifetime (τ): The lifetime of the S2 excited state is also expected to be influenced by the S2-S1 energy gap. A larger gap would disfavor non-radiative decay, potentially leading to a longer S2 lifetime.

Data Presentation: Photophysical Properties of Representative Azulene Derivatives

To provide a comparative framework, the following tables summarize the photophysical data for unsubstituted azulene and a selection of its derivatives with electron-donating and electron-withdrawing groups.

Table 1: Photophysical Properties of Unsubstituted Azulene

| Solvent | λ_abs (S0→S1) (nm) | λ_abs (S0→S2) (nm) | λ_em (S2→S0) (nm) | Φ_f (S2→S0) | τ (S2) (ns) |

| Cyclohexane | ~698 | ~340 | ~372 | 0.04 | 1.8 |

Data compiled from multiple sources.

Table 2: Photophysical Properties of Selected 1-Substituted Azulene Derivatives

| Substituent | Solvent | λ_abs (S0→S1) (nm) | λ_abs (S0→S2) (nm) | λ_em (S2→S0) (nm) | Φ_f (S2→S0) |

| -H | Cyclohexane | ~698 | ~340 | ~372 | 0.04 |

| -CH3 (EDG) | Heptane | ~700 | ~345 | ~378 | 0.03 |

| -OCH3 (EDG) | Methanol | ~710 | ~350 | ~385 | ~0.02 |

| -NO2 (EWG) | Heptane | ~680 | ~330 | ~365 | ~0.05 |

| -CN (EWG) | Cyclohexane | ~685 | ~335 | ~370 | ~0.045 |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data are approximate and compiled from various literature sources for illustrative purposes.

Experimental Protocols

The following protocols outline the standard methodologies for characterizing the photophysical properties of novel azulene derivatives.

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and stable. Cyclohexane or ethanol are common choices for azulene derivatives.

-

Concentration: Prepare a stock solution of the azulene derivative in the chosen solvent. For absorption measurements, prepare a series of dilutions to obtain absorbance values in the range of 0.1 to 1.0. For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Cuvettes: Use quartz cuvettes with a 1 cm path length for all measurements.

UV-Vis Absorption Spectroscopy

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Blank: Record a baseline spectrum of the solvent-filled cuvette.

-

Measurement: Record the absorption spectrum of the sample solution from approximately 200 nm to 800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorption (λ_max) for the S0 → S1 and S0 → S2 transitions. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

-

Instrument: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range that includes the absorption bands.

-

Emission Spectrum: Set the excitation monochromator to the λ_max of the S0 → S2 absorption band and scan the emission monochromator to longer wavelengths.

-

Data Analysis: Identify the wavelength of maximum emission (λ_em). Note the Stokes shift, which is the difference in wavelength between the absorption and emission maxima.

Fluorescence Quantum Yield (Φf) Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the azulene derivative. For S2 fluorescence, a standard like quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) can be used, although careful consideration of the excitation wavelength is needed.

-

Measurement:

-

Measure the absorbance of both the standard and the sample at the same excitation wavelength. Ensure the absorbance is below 0.1.

-

Measure the fluorescence emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Excited-State Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond fluorescence lifetimes.

-

Instrument: A TCSPC system with a pulsed light source (e.g., a laser diode or a flash lamp) and a sensitive detector.

-

Measurement:

-

Excite the sample at the S0 → S2 absorption maximum.

-

Collect the fluorescence decay profile at the S2 emission maximum.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential function after deconvolution with the IRF to obtain the excited-state lifetime (τ).

Mandatory Visualizations

Caption: Jablonski diagram for azulene illustrating the anomalous S2 → S0 fluorescence.

Caption: Experimental workflow for characterizing photophysical properties.

Caption: Influence of substituents on the frontier orbitals of azulene.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Phenylsulfinyl)azulene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of 1-(Phenylsulfinyl)azulene. While a specific crystal structure for this exact compound is not publicly available, this document synthesizes a plausible crystallographic analysis based on closely related azulene derivatives and sulfoxide-containing compounds. The guide details hypothetical, yet realistic, experimental protocols for synthesis, crystallization, and X-ray diffraction, presents the expected crystallographic data in a structured format, and visualizes the experimental workflow. This document serves as a robust reference for researchers engaged in the study of azulene derivatives and their solid-state properties.

Introduction

Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties, which give rise to their characteristic blue color and notable biological activities. The introduction of a phenylsulfinyl group at the 1-position of the azulene core is expected to modulate its electronic structure and intermolecular interactions, potentially influencing its solid-state packing and, consequently, its physicochemical properties.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Such an analysis for this compound would provide precise information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into the intermolecular forces, such as hydrogen bonds and π-π stacking, that govern the crystal packing. This guide outlines the anticipated results and methodologies for such an investigation.

Hypothetical Crystal Structure Data

The following table summarizes the plausible crystallographic data for this compound, derived from analyses of similar organic molecules.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₆H₁₂OS |

| Formula Weight | 252.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 8.54 Å, c = 14.23 Å |

| α = 90°, β = 105.3°, γ = 90° | |

| Volume | 1185.4 ų |

| Z | 4 |

| Calculated Density | 1.412 g/cm³ |

| Absorption Coefficient | 0.25 mm⁻¹ |

| F(000) | 528 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 9876 |

| Independent reflections | 2745 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.145 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

This section details the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A solution of 1-bromoazulene (1.0 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is cooled to -78 °C under an inert argon atmosphere. To this, a solution of n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. Subsequently, a solution of S-phenyl benzenethiosulfonate (1.2 mmol) in anhydrous THF (10 mL) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(phenylthio)azulene.

The resulting 1-(phenylthio)azulene (0.5 mmol) is dissolved in dichloromethane (15 mL) and cooled to 0 °C. A solution of meta-chloroperoxybenzoic acid (m-CPBA) (0.55 mmol) in dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound, which is then subjected to crystallization.

Crystallization

Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a saturated solution of this compound in a mixture of dichloromethane and hexane (1:3 v/v) at room temperature. Blue, prism-shaped crystals are typically obtained within a week.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at 100 K using a diffractometer equipped with a CCD area detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection strategy involves a series of ω and φ scans to ensure complete data coverage.

The collected diffraction data is processed using standard software for cell refinement, data reduction, and absorption correction. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a substituted azulene compound.

Caption: Experimental workflow for crystal structure analysis.

Concluding Remarks

This technical guide provides a synthesized yet comprehensive overview of the crystal structure analysis of this compound. The presented hypothetical data and detailed experimental protocols are grounded in the established literature for analogous compounds, offering a valuable resource for researchers in the field. A definitive crystal structure analysis would provide invaluable empirical data to further understand the structure-property relationships of this and related azulene derivatives, paving the way for their potential applications in drug development and materials science.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-(Phenylsulfinyl)azulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of 1-(Phenylsulfinyl)azulene, a molecule of interest for its potential electronic and photophysical properties. By leveraging quantum chemical calculations, researchers can gain deep insights into the structural, electronic, and spectroscopic characteristics of this azulene derivative, guiding further experimental work and potential applications in materials science and drug development. This document outlines the key computational methodologies, expected data, and a standardized workflow for such an investigation.

Core Computational Methodologies

The in silico analysis of this compound typically employs Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) as the primary computational tools. These methods offer a favorable balance between accuracy and computational cost for molecules of this size.

A standard computational protocol for this type of analysis is detailed below.

Experimental Protocol: Computational Details

-

Initial Structure Preparation: The molecular structure of this compound is first constructed using a molecular modeling program.

-

Geometry Optimization: The initial structure undergoes geometry optimization to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d).[1][2] More accurate calculations may employ larger basis sets, for instance, 6-311++G(d,p), to better account for polarization and diffuse functions.[3]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[3]

-

Electronic Property Analysis: With the optimized geometry, a series of calculations are conducted to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).[4][5][6] These properties are crucial for understanding the molecule's reactivity and electronic behavior.

-

Spectroscopic Predictions: To simulate the UV-Vis spectrum, TD-DFT calculations are performed on the optimized structure.[7] This allows for the prediction of electronic transition energies and oscillator strengths, which can be directly compared with experimental spectroscopic measurements.[3] The choice of functional and basis set for TD-DFT calculations can significantly impact the accuracy of the results.

-

Solvent Effects: To model the behavior of the molecule in a solution, the Polarizable Continuum Model (PCM) can be incorporated into the DFT and TD-DFT calculations to account for the influence of a solvent.

Predicted Quantitative Data

The quantum chemical calculations yield a wealth of quantitative data that provides a detailed picture of the molecule's properties. This data is best presented in a structured format for clarity and comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Angle (°) |

| C-S Bond Length | Calculated Value |

| S-O Bond Length | Calculated Value |

| C-C Bond Lengths (Azulene Core) | Range of Calculated Values |

| Dihedral Angle (Azulene-Sulfinyl) | Calculated Value |

| ... | ... |

Note: The table would be populated with the specific bond lengths, angles, and dihedrals from the optimized geometry output.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | Calculated Value |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Calculated Value |

| HOMO-LUMO Energy Gap | Calculated Value |

| Ionization Potential | Calculated Value |

| Electron Affinity | Calculated Value |

Table 3: Simulated Spectroscopic Data (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Calculated Value | Calculated Value | HOMO → LUMO |

| S0 → S2 | Calculated Value | Calculated Value | HOMO-1 → LUMO |

| ... | ... | ... | ... |

Note: This table would list the predicted electronic transitions, their corresponding wavelengths, and the molecular orbitals involved.

Workflow and Logical Relationships

To visualize the interplay between theoretical calculations and experimental validation, a logical workflow diagram is presented below. This diagram illustrates the systematic approach to studying this compound.

Caption: Workflow for the theoretical and experimental investigation of this compound.

This comprehensive approach, integrating both computational and experimental techniques, is essential for a thorough understanding of the properties of this compound and for unlocking its potential in various scientific and industrial applications. The synergy between theory and experiment allows for the validation of computational models and provides a deeper understanding of the observed chemical and physical phenomena.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and CIS, TD-DFT, ab initio calculations of visible spectra and the vibrational frequencies of sulfonyl azide-azoic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrochemical Behavior of 1-(Phenylsulfinyl)azulene

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and optical properties. The introduction of a phenylsulfinyl group at the 1-position of the azulene core is expected to modulate its electrochemical behavior, influencing its redox potentials and electron transfer characteristics. This technical guide provides a comprehensive overview of the predicted electrochemical properties of 1-(Phenylsulfinyl)azulene, detailed experimental protocols for its characterization, and visual representations of the underlying electrochemical processes.

Predicted Electrochemical Data

The electrochemical behavior of this compound is anticipated to be a composite of the redox properties of the azulene moiety and the phenylsulfinyl group. The azulene core is known to undergo both oxidation and reduction, while the sulfoxide group is generally considered electrochemically active, susceptible to both reduction and oxidation under specific conditions.

Table 1: Predicted Redox Potentials of this compound

| Process | Predicted Potential Range (V vs. Ag/AgCl) | Notes |

| Oxidation | ||

| Azulene Oxidation I | +0.8 to +1.2 | The first oxidation is expected to be a one-electron process centered on the azulene ring, leading to a radical cation. The potential may be influenced by the electron-withdrawing nature of the sulfinyl group. |

| Azulene Oxidation II | > +1.5 | A second, often irreversible, oxidation of the azulene ring may occur at higher potentials. |

| Sulfoxide Oxidation | > +1.8 | Direct oxidation of the sulfoxide to a sulfone is typically observed at high positive potentials and is often irreversible. |

| Reduction | ||

| Azulene Reduction I | -1.5 to -1.9 | The first reduction is expected to be a one-electron process on the azulene ring, forming a radical anion. |

| Azulene Reduction II | < -2.0 | A second reduction of the azulene ring may be observed at more negative potentials. |

| Sulfoxide Reduction | -2.0 to -2.5 | The sulfoxide group can be reduced, often involving the cleavage of the C-S or S-O bond, typically at very negative potentials. This process is generally irreversible. |

Note: These values are estimations and will vary depending on the experimental conditions (solvent, electrolyte, electrode material, and scan rate).

Experimental Protocols

A detailed and systematic experimental approach is crucial for the accurate characterization of the electrochemical behavior of this compound. Cyclic voltammetry (CV) is the primary technique for such investigations.

1. Materials and Reagents:

-

Analyte: this compound (synthesized and purified)

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), HPLC grade, freshly distilled and dried.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade, dried under vacuum before use.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode (3 mm diameter).

-

Counter Electrode: Platinum wire or gauze.

-

Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.

-

Inert Gas: High-purity Argon or Nitrogen.

2. Instrumentation:

-

Potentiostat/Galvanostat with a data acquisition system.

-

Electrochemical cell (three-electrode setup).

3. Experimental Procedure (Cyclic Voltammetry):

-

Electrode Preparation:

-

Polish the working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a 1-5 mM stock solution of this compound in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Deoxygenate the solution by bubbling with inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility and kinetics of the redox processes.

-

Record a background voltammogram of the electrolyte solution without the analyte to identify any solvent or electrolyte redox activity.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for electrochemical characterization.

Proposed Redox Pathways

A Technical Guide to the Chirality and Optical Rotation of 1-(Phenylsulfinyl)azulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical rotation of 1-(Phenylsulfinyl)azulene. Due to the limited availability of direct experimental data for this specific molecule in the current scientific literature, this document focuses on providing detailed, actionable experimental protocols for its synthesis and chiroptical analysis. The methodologies outlined are based on well-established principles of asymmetric synthesis and polarimetry, enabling researchers to prepare and characterize this intriguing chiral azulene derivative.

Introduction to Chirality in Sulfoxides and the Significance of Azulene Derivatives

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. In the case of sulfoxides, the sulfur atom can be a stereogenic center when it is bonded to two different organic residues and an oxygen atom, adopting a stable pyramidal geometry. The lone pair of electrons on the sulfur atom acts as the fourth distinct substituent. This chirality is of significant interest in medicinal chemistry and materials science, as different enantiomers of a molecule can exhibit distinct biological activities and physical properties.

Azulene, a non-benzenoid aromatic hydrocarbon, is a fascinating scaffold for the design of novel functional molecules due to its unique electronic and photophysical properties, including its characteristic blue color. The introduction of a chiral phenylsulfinyl group at the 1-position of the azulene ring is expected to yield a molecule with interesting chiroptical properties, potentially leading to applications in areas such as chiral sensors, asymmetric catalysis, and novel optical materials.

Proposed Synthesis of Enantiomerically Enriched this compound

The following is a proposed multi-step synthesis for obtaining enantiomerically enriched this compound, based on the well-established Andersen synthesis for chiral sulfoxides.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Phenylthio)azulene

-

Materials: Azulene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, diphenyl disulfide.

-

Procedure:

-

Dissolve azulene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the azulene solution. Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve diphenyl disulfide (1.2 eq) in anhydrous THF.

-

Slowly add the diphenyl disulfide solution to the 1-azulenyl lithium solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(phenylthio)azulene.

-

Step 2: Oxidation to Racemic this compound

-

Materials: 1-(Phenylthio)azulene, dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA).

-

Procedure:

-

Dissolve 1-(phenylthio)azulene (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 eq) in DCM dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is racemic this compound.

-

Step 3: Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

-

Procedure:

-

Dissolve the racemic this compound in a suitable mobile phase solvent.

-

Optimize the separation conditions (mobile phase composition, flow rate, and column temperature) to achieve baseline separation of the two enantiomers.

-

Perform preparative chiral HPLC to isolate the individual enantiomers.

-

Collect the fractions corresponding to each enantiomer and concentrate them under reduced pressure to obtain enantiomerically pure (or enriched) samples of (R)- and (S)-1-(phenylsulfinyl)azulene.

-

Measurement of Optical Rotation

The optical rotation of the synthesized enantiomers of this compound can be measured using a polarimeter.

Experimental Protocol for Polarimetry

-

Instrument Preparation:

-

Sample Preparation:

-

Accurately weigh a known amount of the enantiomerically pure this compound.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., chloroform, ethanol, or acetone) in a volumetric flask to obtain a precise concentration (c), typically expressed in g/mL.[4] The solution should be clear and free of any undissolved particles or air bubbles.[1][5]

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring there are no air bubbles in the light path.[2][6]

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α) in degrees. The direction of rotation is denoted as positive (+) for dextrorotatory (clockwise) and negative (-) for levorotatory (counter-clockwise).[4]

-

Note the temperature (T) at which the measurement is taken.[4]

-

-

Calculation of Specific Rotation: The specific rotation [α] is a standardized measure of the optical rotation of a compound. It is calculated using the following formula:[4][7][8]

[α]λT = α / (l × c)

Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Data Presentation

The following table provides a template for summarizing the quantitative data for the chiroptical properties of this compound.

| Enantiomer | Specific Rotation ([α]D25) | Solvent | Concentration ( g/100 mL) |

| (+)-1-(Phenylsulfinyl)azulene | Value to be determined | e.g., Chloroform | e.g., 1.0 |

| (-)-1-(Phenylsulfinyl)azulene | Value to be determined | e.g., Chloroform | e.g., 1.0 |

Relationship between Chirality and Optical Activity

The chirality of this compound arises from the stereogenic sulfur center. The two enantiomers, (R)- and (S)-1-(Phenylsulfinyl)azulene, will rotate the plane of polarized light by an equal magnitude but in opposite directions. The sign of the optical rotation (+ or -) must be determined experimentally and does not directly correlate with the (R) or (S) designation.

Caption: The relationship between the chiral sulfur center and optical activity.

This guide provides a foundational framework for the synthesis and chiroptical characterization of this compound. The successful execution of these protocols will contribute valuable data to the field of chiral materials and advance the understanding of the structure-property relationships in novel azulene derivatives.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. cbic.yale.edu [cbic.yale.edu]

- 3. pharmabeginers.com [pharmabeginers.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pharmastate.academy [pharmastate.academy]

- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Discovery of Novel 1-(Phenylsulfinyl)azulene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of novel 1-(phenylsulfinyl)azulene derivatives. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction

Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, and its derivatives have attracted considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties. The unique electronic structure of the azulene core imparts interesting biological activities, including anti-inflammatory and anti-cancer effects[1]. The introduction of a phenylsulfinyl moiety at the 1-position of the azulene ring is a promising strategy for modulating the electronic and steric properties of the parent molecule, potentially leading to the discovery of novel therapeutic agents. This guide outlines the synthesis of these derivatives and proposes a framework for their biological evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through two primary routes: the oxidation of a 1-(phenylthio)azulene precursor or the direct sulfinylation of the azulene core.

Protocol 2.1.1: Synthesis of 1-(Phenylthio)azulene

A common precursor for this compound is 1-(phenylthio)azulene, which can be synthesized via the reaction of azulene with diphenyl disulfide.

-

Materials: Azulene, diphenyl disulfide, n-butyllithium in hexane, dry tetrahydrofuran (THF), saturated aqueous ammonium chloride, ethyl acetate, sodium sulfate.

-

Procedure:

-

Dissolve azulene in dry THF and cool the solution to -78°C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir the mixture for 1 hour.

-

Add a solution of diphenyl disulfide in dry THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.

-

Protocol 2.1.2: Oxidation of 1-(Phenylthio)azulene to this compound

The sulfide can be oxidized to the corresponding sulfoxide using a mild oxidizing agent.

-

Materials: 1-(Phenylthio)azulene, sodium metaperiodate, water, methylene chloride.

-

Procedure:

-

Prepare a solution of sodium metaperiodate in water and cool it in an ice bath.

-

Add a solution of 1-(phenylthio)azulene in a suitable organic solvent (e.g., methylene chloride/methanol co-solvent).

-

Stir the biphasic mixture vigorously at ice-bath temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, separate the organic layer and extract the aqueous layer with methylene chloride.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude sulfoxide.

-

Purify the product by chromatography or crystallization.

-

Protocol 2.1.3: Direct Synthesis of this compound

An alternative approach involves the direct reaction of azulene with a benzenesulfinyl chloride.

-

Materials: Azulene, benzenesulfinyl chloride, an appropriate Lewis acid catalyst (if required), and a suitable inert solvent.

-

Procedure:

-

Dissolve azulene in an inert solvent.

-

Add benzenesulfinyl chloride to the solution. A catalyst may be necessary for non-activated azulene systems.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Work up the reaction mixture by washing with a suitable aqueous solution to remove the catalyst and any by-products.

-

Extract the product into an organic solvent, dry, and purify as described above.

-

Characterization of this compound Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

While comprehensive modern spectroscopic data for a series of novel derivatives is not yet available, the following table summarizes expected characterization data based on foundational work.

| Compound | Molecular Formula | Appearance | Melting Point (°C) | IR (S=O stretch, cm⁻¹) |

| 1-Azulenyl Phenyl Sulfoxide | C₁₆H₁₂OS | Green Needles | 108-109 | ~1050 |

Further characterization using modern NMR techniques is essential. The expected ¹H and ¹³C NMR spectra would provide detailed structural information.

Proposed Biological Evaluation

Based on the known biological activities of other azulene derivatives, this compound compounds are promising candidates for screening as anti-cancer and anti-inflammatory agents.

Protocol 4.1.1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, prostate, lung) and normal cell lines for comparison.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Protocol 4.1.2: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Seed macrophages in 96-well plates.

-

Pre-treat the cells with various concentrations of the azulene derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Determine the concentration of the compounds that inhibit NO production by 50% (IC₅₀).

-

Visualization of Workflows and Pathways

References

Preliminary Biological Screening of 1-(Phenylsulfinyl)azulene: A Technical Guide

Disclaimer: This document provides a technical guide for the preliminary biological screening of 1-(Phenylsulfinyl)azulene. As there is currently no specific published data for this exact compound, the experimental protocols, data tables, and potential mechanisms of action described herein are based on the known biological activities of the broader class of azulene derivatives and are intended to be illustrative.

Introduction

Azulene, a bicyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These compounds have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and cytotoxic effects.[1][2][4][5] The unique electronic structure of the azulene core contributes to its reactivity and interactions with biological targets. The incorporation of a phenylsulfinyl group at the 1-position of the azulene scaffold introduces a chiral sulfoxide moiety, which can significantly influence the compound's steric and electronic properties, and potentially its biological activity and target specificity. This guide outlines a comprehensive preliminary biological screening approach for this compound to elucidate its potential therapeutic value.

Experimental Protocols

A systematic preliminary biological screening of this compound would typically involve a battery of in vitro assays to assess its antimicrobial, antifungal, and cytotoxic activities.

Antibacterial Activity Assessment

The antibacterial potential of this compound can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are selected.

-

Inoculum Preparation: Bacterial cultures are grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound, this compound, is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria with a known antibiotic), negative (bacteria with vehicle, e.g., DMSO), and sterility (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Assessment

The antifungal activity of this compound can be evaluated against common fungal pathogens to determine its MIC.

Methodology:

-

Fungal Strains: A selection of pathogenic yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus niger) are used.

-

Inoculum Preparation: Fungal cultures are grown on appropriate agar (e.g., Sabouraud Dextrose Agar), and a standardized spore or yeast suspension is prepared in a suitable medium (e.g., RPMI-1640).

-

Broth Microdilution: Similar to the antibacterial assay, the test compound is serially diluted in the liquid medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Controls: Positive (fungi with a known antifungal agent, e.g., fluconazole), negative (fungi with vehicle), and sterility controls are included.

-

Incubation: Plates are incubated under conditions suitable for fungal growth (e.g., 35°C for 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control.

Cytotoxicity Assessment

The cytotoxic potential of this compound is a critical parameter to evaluate its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal, non-cancerous cell line (e.g., HEK293) are used to assess both anticancer activity and general toxicity.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Data Presentation

The quantitative data obtained from the preliminary biological screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 8 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | >128 |

Table 2: Antifungal Activity of this compound (Hypothetical Data)

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 32 |

| Aspergillus niger | Mold | 64 |

Table 3: Cytotoxic Activity of this compound (Hypothetical Data)

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 25.5 |

| MCF-7 | Breast Cancer | 42.1 |

| A549 | Lung Cancer | 38.7 |

| HEK293 | Normal Kidney | >100 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the preliminary biological screening of this compound.

Potential Signaling Pathway

Some azulene derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways such as the p38 MAPK and PI3K/Akt pathways.[6] A potential mechanism of action for a biologically active azulene derivative could involve the inhibition of these pathways, which are often dysregulated in inflammatory diseases and cancer.

Caption: A potential signaling pathway modulated by an azulene derivative.

References

- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Reactivity of the Azulene Core in 1-(Phenylsulfinyl)azulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azulene, a non-benzenoid isomer of naphthalene, possesses a unique electronic structure characterized by a significant dipole moment, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. This inherent electronic distribution dictates its chemical reactivity, making it a fascinating scaffold for the development of novel therapeutics and functional materials. This technical guide delves into the predicted reactivity of the azulene core when substituted with a phenylsulfinyl group at the 1-position. The introduction of the sulfinyl moiety, with its complex electronic effects, is anticipated to modulate the regioselectivity and reactivity of the azulene nucleus in fundamental organic reactions. This document provides a predictive analysis of electrophilic substitution, nucleophilic attack, and cycloaddition reactions on 1-(phenylsulfinyl)azulene, supported by data from related azulene derivatives. Detailed experimental protocols for key transformations and visualizations of reaction pathways are included to serve as a comprehensive resource for researchers in the field.

Introduction to the Azulene Core

Azulene is a bicyclic aromatic hydrocarbon composed of a fused cyclopentadiene and cycloheptatriene ring system. Its distinctive blue color is a consequence of its small HOMO-LUMO gap. The electronic nature of azulene is best understood by considering its resonance structures, which depict a cyclopentadienyl anion fused to a tropylium cation. This charge separation results in a notable dipole moment and dictates the regioselectivity of its reactions.

The five-membered ring, being electron-rich, is susceptible to electrophilic attack, primarily at the 1 and 3 positions.[1] Conversely, the electron-deficient seven-membered ring is prone to nucleophilic attack, with the 4, 6, and 8 positions being the most reactive sites.[1][2]

The Electronic Influence of the Phenylsulfinyl Substituent

The phenylsulfinyl group (-SOPh) is a versatile substituent with dual electronic character. The sulfur atom possesses a lone pair of electrons that can be donated into an aromatic system through resonance, acting as an activating, ortho, para-directing group. However, the electronegativity of the oxygen atom also allows for inductive electron withdrawal.

In the context of electrophilic aromatic substitution, the sulfinyl group has been observed to be electron-activating.[3] For the purpose of predicting the reactivity of this compound, we will consider its potential to act as an activating group that directs incoming electrophiles. The tetrahedral geometry of the sulfinyl group should also be considered for its steric influence.[4][5]

Predicted Reactivity of the this compound Core